molecular formula C12H14FNO B13043931 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Cat. No.: B13043931
M. Wt: 207.24 g/mol
InChI Key: IPVOQOHYMFLGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-5-methylphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a nitrogen-containing heterocycle that is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the fluoro and methyl groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one can be achieved through several routes. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps, including nucleophilic substitution and cyclization . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1-(3-Fluoro-5-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways or alter the function of receptors in the nervous system . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Fluoro-5-methylphenyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

    1-(3-Chloro-5-methylphenyl)piperidin-4-one: Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.

    1-(3-Fluoro-5-ethylphenyl)piperidin-4-one: The presence of an ethyl group instead of a methyl group affects the compound’s steric and electronic properties.

    1-(3-Fluoro-5-methylphenyl)piperidine: Lacks the ketone group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)piperidin-4-one

InChI

InChI=1S/C12H14FNO/c1-9-6-10(13)8-11(7-9)14-4-2-12(15)3-5-14/h6-8H,2-5H2,1H3

InChI Key

IPVOQOHYMFLGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCC(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.